4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE
Overview
Description
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxy group, a methylpiperidino group, a sulfonyl group, and a nitrobenzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-[(4-methylpiperidino)sulfonyl]aniline in the presence of a base such as triethylamine to yield the desired product. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), dimethylformamide (DMF)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction: 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-AMINOBENZAMIDE
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-METHOXYBENZOIC ACID and 4-[(4-METHYLPIPERIDINO)SULFONYL]ANILINE
Scientific Research Applications
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-METHOXY-N-{4-[(4-METHYLPIPERAZIN-1-YL)SULFONYL]PHENYL}-3-NITROBENZAMIDE
- 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-AMINOBENZAMIDE
- 4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-HYDROXYBENZAMIDE
Uniqueness
4-METHOXY-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological propertiesCompared to similar compounds, it may offer enhanced stability, solubility, or biological activity, making it a valuable molecule for research and industrial purposes .
Properties
IUPAC Name |
4-methoxy-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S/c1-14-9-11-22(12-10-14)30(27,28)17-6-4-16(5-7-17)21-20(24)15-3-8-19(29-2)18(13-15)23(25)26/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWDSRZBRHFEKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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